molecular formula C16H12BrF3O3 B8213857 Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate

Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B8213857
M. Wt: 389.16 g/mol
InChI Key: LPDQIOSBVCAGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate is an organic compound that features a benzyl ester functional group, a bromine atom, and a trifluoroethoxy substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and often requires heating to reflux to drive the reaction to completion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings to ensure consistent product quality.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrolysis: Aqueous acid or base solutions.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Major Products:

    Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.

    Hydrolysis: 4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid and benzyl alcohol.

    Coupling: Various substituted benzyl esters.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development:

Industry:

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily governed by the electrophilic nature of the bromine atom and the ester group. In biological systems, the trifluoroethoxy group can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    Benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate: Similar compounds include other benzyl esters with different substituents on the benzene ring, such as methyl or nitro groups.

    4-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid: The acid form of the compound, which lacks the benzyl ester group.

Uniqueness:

    Trifluoroethoxy Group: The presence of the trifluoroethoxy group imparts unique electronic and steric properties, making the compound more reactive in certain chemical reactions.

    Bromine Substitution: The bromine atom provides a site for further functionalization through substitution or coupling reactions, enhancing the versatility of the compound in synthetic applications.

Properties

IUPAC Name

benzyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3O3/c17-12-6-7-13(14(8-12)23-10-16(18,19)20)15(21)22-9-11-4-2-1-3-5-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDQIOSBVCAGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.